molecular formula C15H9BrN4S B2617963 (E)-N-(4-Bromophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide CAS No. 91417-72-0

(E)-N-(4-Bromophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2617963
CAS No.: 91417-72-0
M. Wt: 357.23
InChI Key: BNIBXBMAKYGIHJ-DEDYPNTBSA-N
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Description

(E)-N-(4-Bromophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-Bromophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common method starts with the preparation of 1,3-benzothiazole, which is then brominated to introduce the bromophenyl group. The final step involves the introduction of the carbohydrazonoyl cyanide moiety through a reaction with appropriate reagents under controlled conditions. Specific details on reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. Industrial production may also involve continuous flow reactors and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-Bromophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, play a significant role in determining the outcome and efficiency of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzothiazole compounds.

Scientific Research Applications

(E)-N-(4-Bromophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: Its chemical properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(4-Bromophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The benzothiazole ring and bromophenyl group can interact with biological molecules, potentially affecting various pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)-1,3-benzothiazole-2-carbohydrazonoyl chloride
  • N-(4-Bromophenyl)-1,3-benzothiazole-2-carbohydrazonoyl bromide
  • N-(4-Bromophenyl)-1,3-benzothiazole-2-carbohydrazonoyl iodide

Uniqueness

(E)-N-(4-Bromophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide is unique due to the presence of the cyanide group, which can significantly influence its reactivity and interactions compared to its halide counterparts

Properties

IUPAC Name

(2E)-N-(4-bromoanilino)-1,3-benzothiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN4S/c16-10-5-7-11(8-6-10)19-20-13(9-17)15-18-12-3-1-2-4-14(12)21-15/h1-8,19H/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIBXBMAKYGIHJ-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=NNC3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=N/NC3=CC=C(C=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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